3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound that features a dimethylamino group, a fluoro-substituted phenyl ring, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-hydroxybenzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 4-fluoro-2-hydroxybenzaldehyde and dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C for several hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-1-(4-chloro-2-hydroxyphenyl)prop-2-en-1-one: Similar structure with a chlorine substituent instead of fluorine.
3-(dimethylamino)-1-(4-methyl-2-hydroxyphenyl)prop-2-en-1-one: Similar structure with a methyl substituent instead of fluorine.
Uniqueness
The presence of the fluoro group in 3-(dimethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one may impart unique properties, such as increased metabolic stability or altered electronic effects, making it distinct from its analogs.
Properties
CAS No. |
904318-51-0 |
---|---|
Molecular Formula |
C11H12FNO2 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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